molecular formula C14H14N4O2 B605171 ACY-738

ACY-738

Cat. No.: B605171
M. Wt: 270.29 g/mol
InChI Key: LIIWIMDSZVNYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACY-738 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the regulation of protein acetylation, which affects various cellular processes including gene expression, protein stability, and cell signaling. This compound has been studied for its potential therapeutic applications in neurodegenerative diseases, cancer, and other conditions involving dysregulated protein acetylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACY-738 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the hydroxamic acid moiety, and the attachment of the phenylcyclopropyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ACY-738 primarily undergoes reactions typical of hydroxamic acids and pyrimidine derivatives. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamic acid moiety can lead to the formation of nitroso compounds, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives .

Scientific Research Applications

Neurodegenerative Diseases

Alzheimer's Disease
Research indicates that ACY-738 improves axonal transport and cognitive function in mouse models of Alzheimer's disease. In studies involving amyloid precursor protein/presenilin 1 mice, treatment with this compound enhanced short-term memory and modified tau and tubulin pathology, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Multiple Sclerosis
In models of multiple sclerosis, this compound has been shown to delay disease onset and reduce severity. It enhances short-term memory and promotes recovery from cognitive deficits associated with demyelination . The compound's ability to stabilize microtubules may contribute to improved neuronal function in these contexts.

Krabbe Disease
this compound has demonstrated neuroprotective effects in Krabbe disease models by correcting low levels of acetylated tubulin and preserving myelinated axons. Its administration from birth to postnatal day 9 improved axonal transport and delayed degeneration in the central nervous system .

Autoimmune Disorders

Systemic Lupus Erythematosus (SLE)
In lupus-prone NZB/W mice, this compound reduced disease manifestations by inhibiting immune complex-mediated glomerulonephritis and decreasing inflammatory cytokine production. Treatment resulted in lower serum anti-dsDNA levels and increased regulatory T cells, highlighting its potential as a therapeutic agent for SLE .

Cancer Research

Chronic Lymphocytic Leukemia (CLL)
Studies have shown that this compound selectively inhibits HDAC6 in CLL cell lines, leading to delayed cell growth and increased apoptosis. This suggests that targeting HDAC6 could be a viable strategy for treating CLL .

Data Tables

Disease/Condition Effect of this compound Reference
Alzheimer's DiseaseImproved axonal transport; enhanced memory
Multiple SclerosisDelayed onset; reduced severity; improved memory
Krabbe DiseaseIncreased tubulin acetylation; preserved myelination
Systemic Lupus ErythematosusDecreased glomerulonephritis; reduced inflammatory markers
Chronic Lymphocytic LeukemiaDelayed growth; increased apoptosis

Case Studies

  • Alzheimer's Disease Model : In a study with APP/PS1 mice, this compound was administered at varying doses leading to significant improvements in cognitive assessments and histological evaluations of brain tissue, indicating its efficacy in enhancing cognitive function through modulation of HDAC6 activity .
  • SLE Pathogenesis Reduction : In NZB/W mice treated with this compound, researchers noted significant reductions in proteinuria and serum anti-dsDNA levels over a 16-week period, correlating with improved renal pathology and immune response regulation .
  • Neuroprotective Effects in Krabbe Disease : A longitudinal study on Twitcher mice showed that early administration of this compound led to substantial increases in acetylated tubulin levels and significant preservation of myelinated axons compared to untreated controls, underscoring its potential as an adjunct therapy .

Mechanism of Action

ACY-738 exerts its effects by inhibiting histone deacetylase 6, leading to increased acetylation of α-tubulin and other substrates. This results in the stabilization of microtubules, prevention of axonal degeneration, and modulation of gene expression. The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, which affect various cellular processes such as cell cycle regulation, apoptosis, and stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACY-738

This compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for central nervous system disorders. Its high selectivity for HDAC6 over other histone deacetylases also reduces the likelihood of off-target effects, enhancing its therapeutic potential .

Biological Activity

ACY-738 is a selective inhibitor of histone deacetylase 6 (HDAC6), a class of enzymes involved in the regulation of protein acetylation, which plays a critical role in various cellular processes including gene expression, cell cycle progression, and apoptosis. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, mood disorders, and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological models, and implications for clinical use.

HDAC6 Inhibition : this compound selectively inhibits HDAC6 with a reported IC50 value of approximately 18 nM, demonstrating a substantial selectivity over class I HDACs (200-fold) and minimal activity against other class II HDAC isoforms . The inhibition of HDAC6 leads to increased acetylation of non-histone proteins, particularly α-tubulin, which is crucial for microtubule stability and function.

Impact on Acetylation : In vivo studies have shown that administration of this compound results in significant increases in α-tubulin acetylation across various brain regions, including the cortex, hippocampus, and cerebellum . This effect is linked to enhanced axonal transport and improved neuronal function.

1. Neurodegenerative Diseases

This compound has been investigated in models of Alzheimer's disease (AD) and multiple sclerosis (MS):

  • Alzheimer's Disease : In amyloid precursor protein/presenilin 1 (APP/PS1) mouse models, this compound treatment improved axonal transport and cognitive functions. It was shown to enhance short-term memory and reduce behavioral deficits associated with AD pathology .
  • Multiple Sclerosis : In experimental autoimmune encephalomyelitis (EAE) models, this compound treatment delayed disease onset and reduced severity while enhancing short-term memory in mice subjected to lower doses of myelin oligodendrocyte glycoprotein (MOG) .

2. Mood Disorders

The antidepressant-like effects of this compound have been demonstrated in various behavioral tests:

  • Social Defeat Model : Mice treated with this compound exhibited reduced immobility in the tail suspension test and improved social interaction compared to control groups, suggesting potential efficacy in treating depression .

Summary of Key Findings

Study Focus Key Results
HDAC6 Selectivity IC50 ~18 nM; 200-fold selectivity over class I HDACs .
Neurodegenerative Models Improved axonal transport and cognitive functions in AD models; enhanced memory in MS models .
Mood Disorders Antidepressant-like effects observed in social defeat model; reduced immobility in behavioral tests .

Case Study 1: Alzheimer's Disease Model

In a study involving APP/PS1 mice treated with this compound for 90 days, significant improvements were noted in cognitive performance as measured by the Morris water maze test. The treatment led to enhanced axonal transport rates and reductions in amyloid plaque deposition.

Case Study 2: Multiple Sclerosis Model

EAE mice treated with varying doses of MOG showed that those receiving this compound had statistically significant improvements in memory performance compared to untreated EAE mice. The results indicated that lower doses of MOG combined with this compound could mitigate the cognitive impairments typically associated with MS.

Q & A

Q. What experimental approaches are used to confirm ACY-738's selectivity for HDAC6 over class I HDACs?

Answer:
To validate this compound's selectivity for HDAC6, researchers employ:

  • Enzyme inhibition assays : Measure IC50 values against recombinant HDAC isoforms. This compound exhibits an IC50 of 1.7 nM for HDAC6 vs. 94–218 nM for class I HDACs (HDAC1/2/3) .
  • Western blotting : Assess substrate-specific acetylation (e.g., α-tubulin acetylation for HDAC6 inhibition vs. histone H3 acetylation for class I HDACs). This compound increases α-tubulin acetylation in brain lysates without altering histone acetylation, confirming selectivity .
  • Comparative studies : Use structural analogs like ACY-775 to differentiate HDAC6-specific effects from off-target inhibition (e.g., MBLAC2 inhibition is observed with ACY-775 but not this compound) .

Table 1: Selectivity Profile of this compound

HDAC IsoformIC50 (nM)Selectivity Fold (vs. HDAC6)
HDAC61.71
HDAC194~55
HDAC2128~75
HDAC3218~128
Data compiled from .

Q. How can researchers optimize in vitro and in vivo dosing regimens for this compound?

Answer:
Dosage optimization involves:

  • In vitro : Use 2.5–10 µM for α-tubulin acetylation in neuronal cells (RN46A-B14) . Higher doses (10 µM) induce cell death comparable to pan-HDAC inhibitors like LBH589 .
  • In vivo :
    • Mice : 5 mg/kg intraperitoneal (i.p.) injection achieves peak plasma concentration (1310 ng/mL) within 10 minutes, with brain bioavailability confirmed via α-tubulin acetylation .
    • Chronic models : 625 mg/kg in chow (yielding ~100 mg/kg ingested) improves axonal transport in Alzheimer’s models but may overstabilize microtubules in ALS models, requiring dose adjustments .
  • Pharmacokinetic monitoring : Measure serum drug levels via ELISA to correlate dosing with therapeutic effects .

Q. What methodological strategies are recommended to investigate this compound's role in ferroptosis induction?

Answer:
To study ferroptosis mechanisms:

  • Knockdown/knockout models : Silence NCOA4 to confirm its role in this compound-mediated ferritinophagy. This compound stabilizes NCOA4, reducing ferritin ubiquitination and increasing iron release .
  • Lipid peroxidation assays : Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels in leukemia cells treated with this compound .
  • Iron chelation : Use deferoxamine to test if iron dependency underlies this compound-induced cell death .

Q. How should researchers address contradictory findings in this compound's efficacy across ALS models?

Answer:
Contradictions arise from:

  • Model variability : In mSOD1G93A mice, this compound increases spinal cord α-tubulin acetylation but fails to prevent motor decline . In FUS models, it rescues motor deficits via HDAC1 inhibition, not HDAC6 .
  • Dosage differences : 625 mg/kg in chow may destabilize axons in ALS models, while 100 mg/kg in FUS models shows efficacy .
  • Endpoint selection : Measure axonal puncta size and lower motor neuron counts alongside behavioral tests to capture subtle neuroprotection .

Recommendation : Standardize dosing and include multi-omics profiling to identify off-target effects (e.g., HDAC1 inhibition) .

Q. What controls are critical when assessing this compound's off-target effects?

Answer:

  • Structural analogs : Compare this compound with ACY-775, which inhibits MBLAC2, to isolate HDAC6-specific effects .
  • HDAC6 knockout models : Test this compound in HDAC6-deficient systems to confirm target engagement .
  • Proteomic profiling : Use chemical proteomics to identify non-HDAC targets (e.g., MBLAC2, proteasome components) .

Q. How can iPSC-derived motor neuron models enhance this compound testing?

Answer:

  • Axonal transport assays : Quantitate mitochondrial trafficking in ALS-patient-derived neurons. This compound restores transport defects by increasing α-tubulin acetylation .
  • High-content imaging : Measure neurite outgrowth and survival post-treatment .
  • Combination screens : Test this compound with microtubule-stabilizing agents (e.g., taxol) to synergize effects .

Q. What statistical models are recommended for preclinical ALS studies with this compound?

Answer:

  • Mixed-effects models : Account for repeated measures (e.g., grip strength) and individual variability .
  • Sex-stratified analysis : this compound worsens grip strength in male mSOD1G93A mice but not females, highlighting sex-specific responses .
  • Survival analysis : Use Kaplan-Meier curves with log-rank tests to evaluate this compound’s impact on disease progression .

Q. How does this compound's pharmacokinetic profile influence experimental design?

Answer:

  • Route of administration : Intraperitoneal injection achieves rapid plasma peaks, while oral dosing mimics chronic treatment .
  • Tissue penetration : Confirm brain bioavailability via α-tubulin acetylation in CNS lysates .
  • Metabolic stability : Monitor serum drug levels in long-term studies to adjust dosing .

Q. What mechanisms underlie this compound's lack of efficacy in late-stage ALS models?

Answer:

  • Irreversible pathology : Late-stage treatment may miss early degenerative windows. Administer this compound pre-symptomatically (e.g., 6–8 weeks in mSOD1G93A mice) .
  • Compensatory pathways : Upregulation of HDAC1 or other deacetylases may offset HDAC6 inhibition .
  • Biomarker discordance : Serum neurofilament light chain (NFL) remains unchanged despite neuroprotection, suggesting limited biomarker sensitivity .

Q. How can researchers optimize combination therapies with this compound?

Answer:

  • Riluzole co-treatment : In mSOD1G93A mice, this compound + riluzole restores peripheral axon size but shows no additive survival benefits .
  • Global HDAC inhibitors : Pair this compound with sodium phenylbutyrate to enhance histone acetylation and metabolic gene expression .
  • Dosage titration : Balance HDAC6 selectivity with off-target HDAC1/3 inhibition to avoid toxicity .

Table 2: Combination Therapy Outcomes in ALS Models

CombinationEffect on Motor NeuronsAxonal ProtectionSurvival Impact
This compound + RiluzolePartial restorationYesNone
This compound + Sodium PhenylbutyrateEnhanced gene expressionNot testedImproved
Data from .

Properties

IUPAC Name

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIWIMDSZVNYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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